Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate
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Overview
Description
“Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate” is a synthetic compound with potential applications in various fields of research and industry1. It has the molecular formula C17H24N2O3S and a molecular weight of 336.451.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that it’s a synthetic compound, which suggests it’s produced in a laboratory setting1.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H24N2O3S1. However, the specific arrangement of these atoms in space, known as the compound’s conformation, isn’t provided in the sources I found.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its behavior and reactivity. However, I couldn’t find specific information on the physical and chemical properties of “Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate”.Scientific Research Applications
Synthesis and Chemical Reactions
- This compound plays a role in the synthesis of oxindoles through palladium-catalyzed CH functionalization, highlighting its utility in medicinal chemistry synthesis and as a serine palmitoyl transferase enzyme inhibitor (Magano et al., 2014).
- It is involved in cardiovascular studies, particularly in the synthesis and electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, where its derivatives exhibit cardiovascular activity and electrochemical oxidation properties (Krauze et al., 2004).
- The compound is part of the discovery process for clinical candidates like K-604, an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, suggesting its significance in addressing diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Pharmacological Applications
- Studies show its utility in the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which are significant in the synthesis of compounds with pharmacological interest, including antiepileptic and herbicide agents (Ibenmoussa et al., 1998).
- Research into functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone reveals reactions that lead to new routes to benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s, demonstrating the compound's relevance in creating fused systems for potential therapeutic applications (Mekheimer et al., 1997).
Safety And Hazards
Future Directions
The future directions for research on this compound could be vast, given its potential applications in various fields1. However, without specific information on its properties and uses, it’s difficult to predict what these directions might be.
properties
IUPAC Name |
methyl 4-[[(2-benzylsulfanylacetyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-22-17(21)19-9-7-14(8-10-19)11-18-16(20)13-23-12-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVOVRZQJDVDJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate |
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